molecular formula C11H9N3O B1678757 Nicotinamide, N-(2-pyridyl)- CAS No. 13160-07-1

Nicotinamide, N-(2-pyridyl)-

Cat. No. B1678757
CAS RN: 13160-07-1
M. Wt: 199.21 g/mol
InChI Key: QZNPXKRALPFXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotinamide, N-(2-pyridyl)-, also known as N-Methyl-N-(2-pyridyl)formamide or Meyers’ Reagent, is a chemical compound with the empirical formula C7H8N2O . It is an amide derivative of nicotinic acid and is found in meat, fish, nuts, and some vegetables . It is used in the synthesis of 3-formyl-2-(4-methoxybenzyl)pyrazol-1-oxide .


Molecular Structure Analysis

Nicotinamide, N-(2-pyridyl)- contains a total of 25 bonds; 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 2 Pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of Nicotinamide, N-(2-pyridyl)- include a refractive index of n20/D 1.566 (lit.), boiling point of 71-72 °C/0.05 mmHg (lit.), and a density of 1.137 g/mL at 25 °C (lit.) . The compound also exhibits hydrogen bonding interactions .

Scientific Research Applications

Neuroprotective Effects and Cognitive Function

Nicotinamide has been investigated for its potential neuroprotective effects and ability to enhance cognitive function. Studies have shown that oral supplementation with nicotinamide riboside, a precursor to nicotinamide adenine dinucleotide (NAD+), can inhibit the accumulation of pathological hallmarks of Alzheimer's disease, improve learning and memory in various murine models for dementia, reduce DNA damage, neuroinflammation, apoptosis, and improve hippocampal synaptic plasticity. These benefits are partially attributed to upregulation of mechanisms preventing Aβ production in the brain, maintaining blood–brain barrier integrity, and maintaining the gut microbiota (Braidy & Liu, 2020). Additionally, nicotinamide has been shown to preserve and enhance neurocognitive function in conditions such as age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and ischemic and traumatic brain injury (Rennie et al., 2015).

Anti-addiction Properties

Research has suggested that raising intracellular NAD+ levels, through components of NAD+ metabolism and NAD-dependent enzymes, can influence major signaling processes associated with the neurobiology of addiction. This indicates a potential target for managing and treating addictive behavior and reducing cravings and withdrawal symptoms in patients with food addiction and/or substance abuse (Braidy, Villalva, & Eeden, 2020).

Metabolic and Kidney Health

Nicotinamide has been studied for its effects on metabolic health and kidney function. It has been shown to decrease intestinal phosphate transport in animals, suggesting a novel potential tool to treat hyperphosphatemia in patients with chronic kidney disease (CKD). However, further research is required to fully understand its efficacy and safety (Ginsberg & Ix, 2016).

Anticancer Potential

Nicotinic acid derivatives, including Nicotinamide, N-(2-pyridyl)-, have been highlighted for their potential as anticancer agents. These derivatives display a wide variety of biological properties making them a focal point in the development of anticancer drugs. Significant research efforts have been made in synthesizing and investigating the anticancer potential of nicotinamide derivatives (Jain et al., 2020).

Biochemical Mechanisms and Environmental Impact

The metabolic pathways and biochemical mechanisms underlying the action of Nicotinamide, N-(2-pyridyl)-, have been extensively studied. This includes its role in the biogenesis and homeostasis of Nicotinamide Adenine Dinucleotide (NAD) cofactor, which is crucial for cellular energy production and metabolism (Osterman, 2009). Moreover, insights into the microbial degradation and biochemical mechanisms of neonicotinoids, derivatives of synthetic nicotinoids like Nicotinamide, N-(2-pyridyl)-, have revealed the environmental residues and toxicity challenges posed by such compounds, underscoring the need for systematic remediation (Pang et al., 2020).

Safety And Hazards

Nicotinamide, N-(2-pyridyl)- is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation .

properties

IUPAC Name

N-pyridin-2-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c15-11(9-4-3-6-12-8-9)14-10-5-1-2-7-13-10/h1-8H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNPXKRALPFXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157125
Record name Nicotinamide, N-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinamide, N-(2-pyridyl)-

CAS RN

13160-07-1
Record name N-2-Pyridinyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13160-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotinamide, N-(2-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013160071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinamide, N-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicotinamide, N-(2-pyridyl)-
Reactant of Route 2
Reactant of Route 2
Nicotinamide, N-(2-pyridyl)-
Reactant of Route 3
Reactant of Route 3
Nicotinamide, N-(2-pyridyl)-
Reactant of Route 4
Reactant of Route 4
Nicotinamide, N-(2-pyridyl)-
Reactant of Route 5
Reactant of Route 5
Nicotinamide, N-(2-pyridyl)-
Reactant of Route 6
Reactant of Route 6
Nicotinamide, N-(2-pyridyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.